

An In-Depth Technical Guide to the Molecular Structure of Bhq-O-5HT

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bhq-O-5HT**

Cat. No.: **B14762394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **Bhq-O-5HT**, a photoactivatable "caged" derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). By protecting the biological activity of 5-HT with a photolabile Bhq (Black Hole Quencher) group, **Bhq-O-5HT** allows for the precise spatiotemporal release of 5-HT upon light stimulation. This capability makes it an invaluable tool for studying serotonergic signaling in various biological systems. This document details the synthesis, structural characterization, and photoactivation of **Bhq-O-5HT**, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure and Properties

Bhq-O-5HT, with the systematic name 2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol, is a complex molecule designed for photochemical release of serotonin. The "caging" moiety, a derivative of 8-bromo-7-hydroxyquinoline (Bhq), is attached to the 5-hydroxyl group of serotonin via an ether linkage. This modification renders the serotonin molecule biologically inactive until the cage is removed by light.

Property	Value	Reference
Systematic Name	2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol	N/A
Molecular Formula	C ₂₀ H ₁₈ BrN ₃ O ₂	N/A
Molecular Weight	412.28 g/mol	N/A
Appearance	Yellow solid	Rea et al., 2013

Table 1: Physicochemical Properties of **Bhq-O-5HT**

Spectroscopic Data

The structural integrity and purity of **Bhq-O-5HT** have been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	High-Resolution Mass Spectrometry (HRMS)
10.70 (s, 1H), 8.78 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.18 (d, J = 2.4 Hz, 1H), 7.12 (d, J = 8.8 Hz, 1H), 7.08 (s, 1H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H), 5.30 (s, 2H), 3.05 (t, J = 7.2 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H)	156.4, 150.9, 147.8, 137.2, 136.1, 131.2, 128.4, 127.9, 124.2, 122.9, 115.8, 112.4, 112.0, 111.8, 111.5, 102.7, 70.1, 41.2, 28.1	[M+H] ⁺ calculated for C ₂₀ H ₁₉ BrN ₃ O ₂ : 412.0664; found: 412.0661

Table 2: NMR and HRMS Data for **Bhq-O-5HT** (as reported in Rea et al., 2013)

Synthesis of **Bhq-O-5HT**

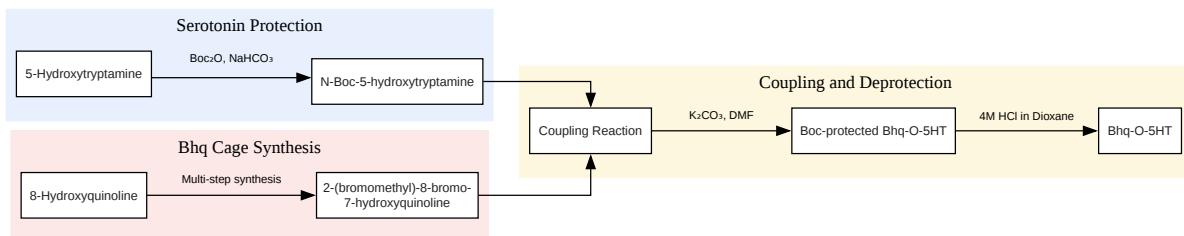
The synthesis of **Bhq-O-5HT** is a multi-step process involving the preparation of a protected serotonin derivative and the Bhq caging group, followed by their coupling.

Experimental Protocol for Synthesis

Step 1: Synthesis of N-Boc-5-hydroxytryptamine

- To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.5 eq).
- Add di-tert-butyl dicarbonate (Boc_2O) (1.1 eq) and stir the mixture at room temperature for 12 hours.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield N-Boc-5-hydroxytryptamine.

Step 2: Synthesis of 2-(bromomethyl)-8-bromo-7-hydroxyquinoline


- This intermediate can be synthesized from 8-hydroxyquinoline through a series of bromination and functional group manipulation steps. Specific conditions can be adapted from literature procedures for similar quinoline derivatives.

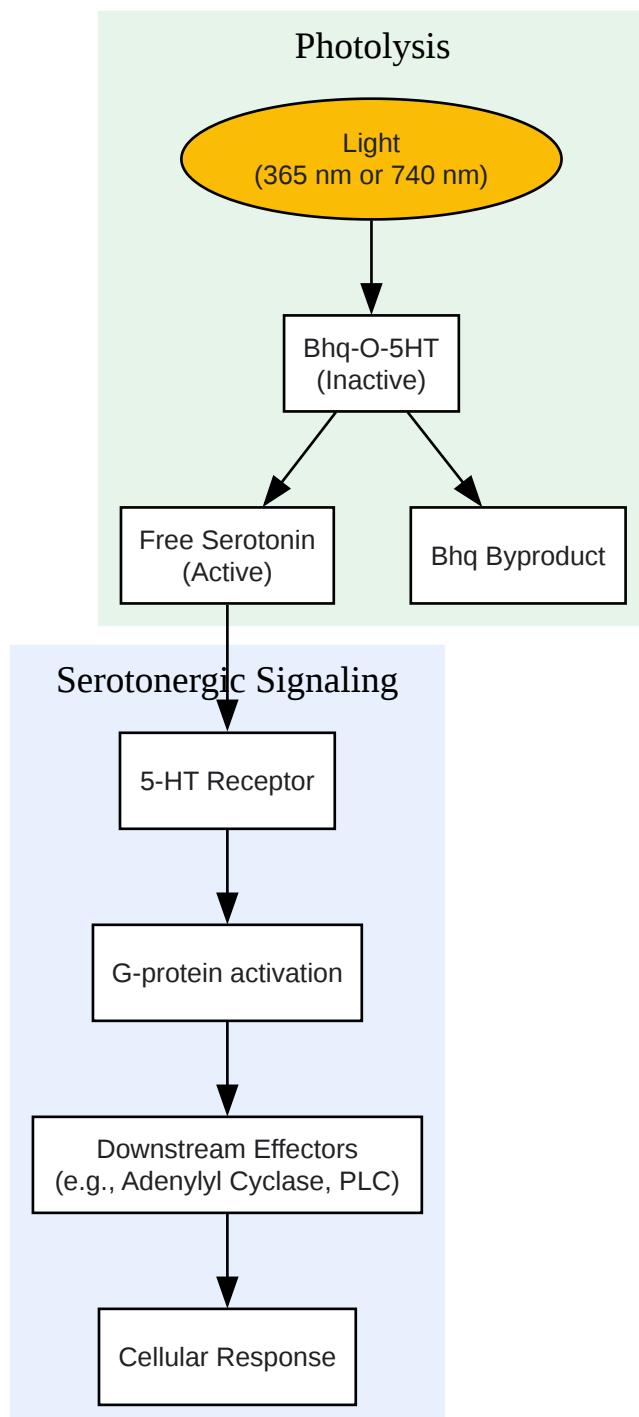
Step 3: Coupling of N-Boc-5-hydroxytryptamine and 2-(bromomethyl)-8-bromo-7-hydroxyquinoline

- Dissolve N-Boc-5-hydroxytryptamine (1.0 eq) and 2-(bromomethyl)-8-bromo-7-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide.
- Add potassium carbonate (2.0 eq) and stir the reaction mixture at room temperature for 24 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain the Boc-protected **Bhq-O-5HT**.

Step 4: Deprotection of the Boc Group

- Dissolve the Boc-protected **Bhq-O-5HT** in a solution of 4 M HCl in dioxane.
- Stir the solution at room temperature for 1 hour.
- Remove the solvent under reduced pressure to yield **Bhq-O-5HT** hydrochloride as a yellow solid.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **Bhq-O-5HT**.

Photoactivation (Uncaging) of Bhq-O-5HT

The release of serotonin from **Bhq-O-5HT** is initiated by the absorption of light, leading to the cleavage of the ether bond connecting the Bhq cage to the serotonin molecule. This process can be triggered by either one-photon or two-photon excitation.

Uncaging Mechanism and Signaling Pathway

Upon photoexcitation, the Bhq moiety undergoes a photochemical reaction that results in its cleavage from the 5-hydroxyl group of serotonin. The free serotonin is then able to bind to its receptors and elicit a biological response.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Bhq-O-5HT]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14762394#molecular-structure-of-bhq-o-5ht>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com